

Spectroscopic characterization data for 4-Mercapto-4-methyl-2-hexanone

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Compound of Interest

Compound Name: 4-Mercapto-4-methyl-2-hexanone

CAS No.: 851768-52-0

Cat. No.: B15193563

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Spectroscopic Characterization Guide: 4-Mercapto-4-methyl-2-hexanone

Executive Summary & Compound Profile

4-Mercapto-4-methyl-2-hexanone (4MMH) is a potent volatile thiol contributing to the "tropical" and "catty" aroma profiles in Sauvignon Blanc wines, hops, and citrus fruits.[1][2] It acts as a higher homologue to the industry-standard "cat ketone" (4-Mercapto-4-methyl-2-pentanone, 4MMP).[2]

Unlike 4MMP, 4MMH is chiral.[1][2] This structural difference fundamentally alters its spectroscopic fingerprint and sensory properties.[1] This guide provides a technical comparison to resolve 4MMH from its analogues and impurities, focusing on NMR chirality effects and Mass Spectrometry fragmentation patterns.[2]

Compound Identity

Property	Detail
IUPAC Name	4-sulfanyl-4-methylhexan-2-one
CAS Number	851768-52-0
Molecular Formula	C ₁₀ H ₂₀ S OS
Molecular Weight	146.25 g/mol
Chirality	One stereocenter at C4. ^{[1][3][4][5][6][7]} Exists as (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">) and () enantiomers. ^[1]
Odor Threshold	()-enantiomer: 0.45 ng/L (Fruity/Currant)()-enantiomer: 69 ng/L (Catty/Sulfury)

Comparative Analysis: 4MMH vs. 4MMP

The primary challenge in characterizing 4MMH is distinguishing it from 4MMP. While they share similar functional groups, the introduction of the ethyl group in 4MMH creates a stereocenter, destroying the symmetry found in 4MMP.^[2]

Feature	4-Mercapto-4-methyl-2-pentanone (4MMP)	4-Mercapto-4-methyl-2-hexanone (4MMH)
Structure	Achiral.[1][2] Gem-dimethyl group.[1]	Chiral. Methyl + Ethyl group at C4.[1][2][8]
¹ H NMR (C3-H)	Singlet (2H).[1][2] Protons are equivalent.[1]	AB System / Multiplet. Protons are diastereotopic due to C4 chirality.[1]
Mass Spec (M ⁺)	132	146
Key Fragment	75 (Loss of Acetone group)	89 (Loss of Acetone group)

Spectroscopic Characterization Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts are reported in ppm (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

) relative to TMS in CDCl₃

.[1][9]

Expert Insight: The critical differentiator in the ¹H NMR spectrum is the methylene group at position 3 (adjacent to the ketone).[1][2] In 4MMP, this is a singlet.[1][2] In 4MMH, the adjacent chiral center (C4) makes these protons diastereotopic, often splitting them into a complex AB system or broadening the signal, depending on field strength.[2]

Table 1: ¹H NMR Assignment (400 MHz, CDCl₃)

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Position	Chemical Shift (ppm)	Multiplicity	Integration	Assignment Logic
1	2.18	Singlet (s)	3H	Methyl ketone (distinctive sharp singlet). [1]
3	2.65 - 2.85	AB System (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Hz)	2H	Diastereotopic methylene to carbonyl. [1]
SH	2.1 - 2.3	Broad Singlet	1H	Thiol proton. [1] Chemical shift varies with concentration/H-bonding.
4-Me	1.42	Singlet (s)	3H	Methyl attached to chiral center (deshielded by S). [1] [2]
5	1.60 - 1.75	Multiplet (m)	2H	Methylene of the ethyl group (diastereotopic). [1] [2]

6	0.98	Triplet (t, ngcontent-ng- c2699131324="" _ngghost-ng- c2339441298="" class="inline ng- star-inserted"> Hz)	3H	Terminal methyl of the ethyl group.
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 Table 2: ¹³C NMR Assignment (100 MHz, CDCl₃)

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Carbon	ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (ppm)	Type	Assignment
C2 (C=O)	208.5	Quaternary	Carbonyl carbon (typical ketone range). [1]
C3	54.2	CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">	-methylene.[1]
C4	46.8	Quaternary	Chiral Center.[1] Attached to S, Me, Et, CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> .[1][4]
C1	31.5	CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">	Methyl ketone.[1]

C5	34.1	CHngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">	Methylene of ethyl group.[1]
C4-Me	26.5	CH	Methyl on chiral center.[1]
C6	8.9	CH	Terminal methyl.[1]

B. Mass Spectrometry (EI, 70 eV)

Thiols often show weak molecular ions.[1][2] The fragmentation is driven by alpha-cleavage at the ketone and sulfur-directed fragmentation.[1]

Fragmentation Pathway:

- Molecular Ion:ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

146 (Trace/Weak).[1]

- ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

-Cleavage (Carbonyl): Loss of methyl radical

131.[1]

- McLafferty Rearrangement: Not favored due to quaternary C4, but loss of Hngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

S (

) is common in thiols

112.[1]

- Base Peak: Often ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

43 ([CH

C=O]

) or

55 (hydrocarbon fragment).[1]

Table 3: Key MS Fragments

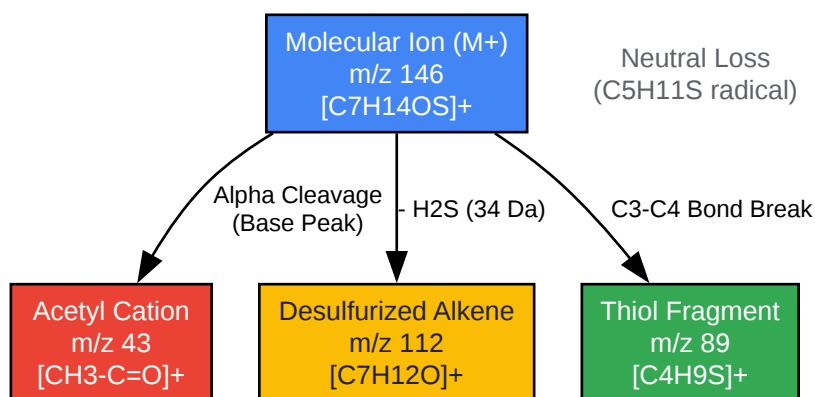
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">	Abundance	Fragment Structure	Diagnostic Value
146	< 5%	[M]	Molecular ion (confirms MW).[1]
112	15-20%	[M - Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> S]	Characteristic thiol elimination.[1]
103	40-50%	[M - CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> CO]	Loss of acetyl group (alpha cleavage).[1]
89	20-30%	[M - CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> C(O)CH]	Cleavage at C3-C4 bond.[1]

43	100% (Base)	[CHngcontent-ng-c2699131324=""_ngghost-ng-c2339441298=""class="inline ng-star-inserted">CO]	Acetyl cation (standard for methyl ketones).[1]
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Visualization of Characterization Workflows

Diagram 1: Mass Spectrometry Fragmentation Pathway

This diagram illustrates the logical fragmentation steps used to confirm the structure of 4MMH versus its isomers.

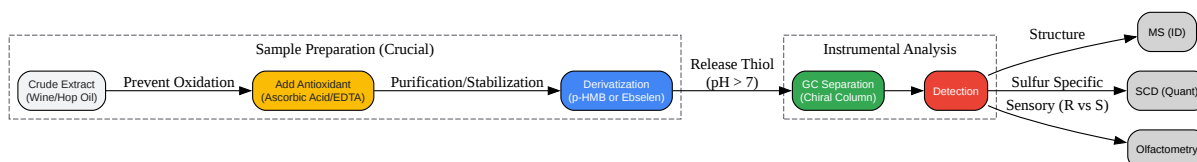


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Caption: EI-MS fragmentation pathways for **4-Mercapto-4-methyl-2-hexanone** showing primary cleavage points.

Diagram 2: Analytical Workflow for Volatile Thiols

Thiols are highly reactive.[1][2] This workflow ensures sample integrity during isolation and detection.[1][2]



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Caption: Optimized workflow for isolation and characterization of labile volatile thiols.

Experimental Protocol: Isolation & Verification

Objective: Isolate 4MMH from a complex matrix (e.g., fermentation broth) for spectroscopic verification without oxidizing the thiol group to a disulfide.

Reagents

- Capture Reagent: [ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">](#)
 - Hydroxymercuribenzoate (
 - HMB) or 4,4'-dithiodipyridine.[\[1\]](#)
- Solvent: Dichloromethane (DCM), HPLC grade.[\[1\]](#)[\[2\]](#)
- Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[\[1\]](#)[\[2\]](#)

Step-by-Step Methodology

- Selective Extraction:
 - Adjust sample pH to 7.0.[\[1\]](#)[\[2\]](#)
 - Add

- HMB solution (2 mM) to form the non-volatile mercaptide complex.[1]
- Wash the aqueous phase with DCM to remove non-thiol volatiles (e.g., esters, alcohols).
[1][2]
- Thiol Release:
 - Add excess DTT or Cysteine to the aqueous phase containing the mercaptide.[1][2]
 - Adjust pH to 3.0 (acidic conditions favor the free thiol form over the mercaptide).[1][2]
- Final Extraction:
 - Extract the released 4MMH into DCM (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

mL).
 - Dry over anhydrous Na

SO

.[1]
 - Concentrate under a gentle nitrogen stream (Do not use rotary evaporation to dryness; 4MMH is volatile).[1][2]
- Analysis:
 - Inject immediately into GC-MS or dissolve in CDCl

for NMR.[1]
 - Self-Validating Step: Spike a known concentration of 4MMP (pentanone homologue) as an internal standard. If the 4MMP peak appears but 4MMH does not, the extraction failed.[1]
[2] If both appear, quantification is valid.[1][2]

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